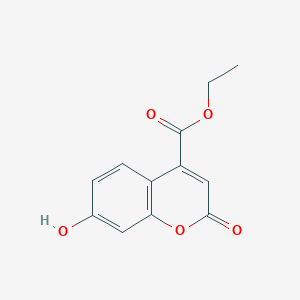

Ethyl 7-hydroxycoumarin-4-carboxylate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMUERBNQDOIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420669 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-45-3 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1084-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic Characterization Techniques for Ethyl 7 Hydroxycoumarin 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum of Ethyl 7-hydroxycoumarin-4-carboxylate, distinct signals, or resonances, would be expected for each unique proton in the molecule. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their integration values corresponding to a 2:3 ratio. The aromatic protons on the coumarin (B35378) core (at positions 5, 6, and 8) and the vinyl proton (at position 3) would appear as distinct signals in the aromatic region of the spectrum. The chemical shift (δ, in ppm) of each signal, its splitting pattern (multiplicity), and the coupling constants (J, in Hz) between adjacent protons would allow for the unambiguous assignment of each proton to its position in the molecular structure. The phenolic hydroxyl (-OH) proton at position 7 would typically appear as a broad singlet, the position of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a single resonance. Key signals would include those for the carbonyl carbons of the ester and the lactone, which would appear at the downfield end of the spectrum. The aromatic and vinyl carbons would resonate in the intermediate region, while the aliphatic carbons of the ethyl group would be found at the upfield end. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive as specific experimental data is not available in the cited sources.)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ (ethyl) | Triplet | -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | Quartet | -CH₂- (ethyl) | ~62 |

| H-3 | Singlet | C-3 | ~110-115 |

| H-5 | Doublet | C-4a | ~110-115 |

| H-6 | Doublet of doublets | C-5 | ~125-130 |

| H-8 | Doublet | C-6 | ~110-115 |

| 7-OH | Broad Singlet | C-8 | ~100-105 |

| C-4 | ~145-150 | ||

| C-7 | ~160-165 | ||

| C-8a | ~155-160 | ||

| C=O (lactone) | ~160 | ||

| C=O (ester) | ~165 |

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis (FAB-MS, HR-FAB-MS, LC/MS/MS ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), would provide the exact mass of the molecular ion of this compound. This allows for the determination of its elemental formula (C₁₂H₁₀O₅) with high accuracy, confirming the compound's identity.

Tandem mass spectrometry (LC/MS/MS ESI) would involve the selection of the parent molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of an entire ethyl formate (B1220265) molecule, and characteristic cleavages of the coumarin ring system, such as the loss of carbon monoxide (CO) from the lactone ring. nih.gov Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

For this compound, the IR spectrum would display several characteristic absorption bands. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the stretching vibration of the phenolic hydroxyl (-OH) group. Strong, sharp peaks would be expected for the carbonyl (C=O) stretching vibrations; the lactone carbonyl would typically absorb around 1750-1720 cm⁻¹, while the ester carbonyl would appear at a slightly lower wavenumber, around 1730-1700 cm⁻¹. The spectrum would also show characteristic absorptions for C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹) and C-O stretching vibrations for the ester and ether linkages within the coumarin structure (around 1300-1000 cm⁻¹). nih.gov

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive as specific experimental data is not available in the cited sources.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Lactone C=O | C=O Stretch | ~1750 - 1720 |

| Ester C=O | C=O Stretch | ~1730 - 1700 |

| Aromatic C=C | C=C Stretch | ~1600 - 1450 |

| C-O | C-O Stretch | ~1300 - 1000 |

Advanced UV-Visible Spectrophotometry for Electronic Transitions and Quantitative Analysis

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The coumarin ring system is a strong chromophore. The UV-Vis absorption spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show characteristic absorption maxima (λ_max). These absorptions are due to π → π* transitions within the conjugated π-electron system of the benzopyrone core. The position and intensity of these bands are sensitive to the substitution pattern on the coumarin ring and the solvent used. The 7-hydroxy group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted coumarin. This technique is also fundamental for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting and Structural Information

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound would provide a detailed vibrational fingerprint, with strong signals often observed for the symmetric vibrations of the aromatic ring and C=C bonds. Surface-Enhanced Raman Spectroscopy (SERS), which involves adsorbing the sample onto a nanostructured metal surface, could be used to dramatically enhance the Raman signal, allowing for the detection of very low concentrations of the compound and providing information about its orientation on the surface.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Many coumarin derivatives are known for their fluorescent properties. Upon absorbing UV light, they are promoted to an excited electronic state and subsequently emit light of a longer wavelength as they relax back to the ground state. Time-resolved fluorescence spectroscopy would be used to study the dynamics of this process for this compound. This technique measures the fluorescence decay time, or lifetime (τ), which is the average time the molecule spends in the excited state before emitting a photon. The fluorescence lifetime and quantum yield (the efficiency of the fluorescence process) are sensitive to the molecule's structure and its local environment, including solvent polarity and viscosity. These studies provide insights into the photophysical behavior of the molecule and its potential use as a fluorescent probe or sensor. Studies on similar 7-hydroxycoumarin derivatives have shown fluorescence lifetimes typically in the range of a few nanoseconds.

Computational Chemistry and Molecular Modeling of Ethyl 7 Hydroxycoumarin 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of ethyl 7-hydroxycoumarin-4-carboxylate. nih.gov These calculations help in understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. For coumarin (B35378) derivatives, these calculations have shown that the energies of the HOMO and LUMO are typically negative, indicating stable compounds. nih.gov

The photophysical properties of 7-hydroxycoumarin derivatives are of significant interest due to their fluorescent nature. nih.gov Time-dependent DFT (TD-DFT) is employed to study the electronic transitions and predict the absorption and emission spectra of these molecules. nih.gov The intramolecular charge transfer (ICT) from the electron-donating hydroxyl group at the C7 position to the electron-withdrawing carboxylate group at the C4 position plays a crucial role in their photophysical behavior. nih.gov Theoretical calculations have been used to understand the influence of different substituents on the coumarin ring on the absorption and fluorescence characteristics, which is vital for the development of fluorescent probes and dyes. mdpi.com

Table 1: Calculated Electronic Properties of a Representative 7-Hydroxycoumarin Derivative

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -0.218 to -0.244 eV | nih.gov |

| LUMO Energy | -0.011 to -0.134 eV | nih.gov |

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been extensively applied to derivatives of this compound to explore their potential as inhibitors of various biological targets implicated in a range of diseases.

The binding affinity of a ligand to its target protein is determined by a combination of non-covalent interactions. For 7-hydroxycoumarin derivatives, molecular docking studies have revealed the importance of several key interactions:

Hydrogen Bonding: The hydroxyl group at the C7 position and the carbonyl group of the lactone ring are common sites for hydrogen bond formation with amino acid residues in the active site of target proteins.

Pi-Stacking: The aromatic benzopyran core of the coumarin scaffold frequently engages in pi-pi stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.

Hydrophobic Interactions: The ethyl group of the carboxylate and other nonpolar substituents can form hydrophobic interactions with corresponding pockets in the protein's binding site.

These interactions collectively contribute to the stability of the ligand-protein complex and are crucial for the inhibitory activity of the compound.

Molecular docking studies have identified several potential enzyme and receptor targets for derivatives of this compound, suggesting their therapeutic potential in various diseases.

Acetylcholinesterase (AChE): Coumarin derivatives have been docked into the active site of AChE, a key enzyme in the progression of Alzheimer's disease. jocpr.com The coumarin ring often interacts with key residues like Trp84 and Phe330. mdpi.com

Monoamine Oxidase (MAO): As inhibitors of MAO-A and MAO-B, coumarin derivatives show promise in the treatment of depression and neurodegenerative disorders. biointerfaceresearch.comresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): Docking simulations have shown that coumarin derivatives can interact with the ATP-binding site of GSK-3β, an enzyme implicated in Alzheimer's disease and other conditions. researchgate.netdergipark.org.tr Key interactions often involve residues such as Lys85 and Val135.

Carbonic Anhydrases (CAs): 7-Hydroxycoumarin derivatives have been identified as selective inhibitors of tumor-associated CA isoforms IX and XII. The hydrolyzed form of the coumarin, a 2-hydroxy-cinnamic acid derivative, is believed to be the active inhibitor.

Estrogen Receptor (ER): The potential interaction with estrogen receptors suggests applications in hormone-dependent cancers.

Other Targets: Docking studies have also explored interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Dipeptidyl Peptidase IV (DPPIV), Cyclooxygenase-2 (COX-2), and Beta-secretase 1 (BACE), indicating a broad range of potential therapeutic applications for this class of compounds.

Table 2: Predicted Binding Affinities of Coumarin Derivatives with Various Targets

| Target Enzyme | Compound Type | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Coumarin-thiazole hybrid | -7.15 | dergipark.org.tr |

| Monoamine Oxidase B (MAO-B) | 6-substituted-3-arylcoumarin | (IC50 in nM to pM range) | biointerfaceresearch.com |

| Glycogen Synthase Kinase-3β (GSK-3β) | C-Glycosylflavone derivative | -9.84 |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time. These simulations provide insights into the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding. For coumarin derivatives, MD simulations have been used to confirm the stability of their interactions with targets like carbonic anhydrase and to analyze the flexibility of the protein's active site. These studies are crucial for understanding the atomistic details of the binding mechanism and for validating the results of molecular docking.

In Silico Prediction of Pharmacokinetic Profiles and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico models are used to evaluate the drug-likeness of compounds and to predict their pharmacokinetic profiles. For coumarin derivatives, these predictions are often based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on 7-hydroxycoumarin derivatives have shown that they generally comply with Lipinski's rule, suggesting good potential for oral bioavailability. nih.gov In silico tools can also predict parameters such as human intestinal absorption (HIA), blood-brain barrier penetration, and potential for hepatotoxicity or cardiotoxicity. nih.gov For instance, some 7-O-alkylaminocoumarins have been predicted to have low hepatotoxicity. nih.gov These computational predictions help in identifying potential liabilities of drug candidates early in the development process, allowing for modifications to improve their pharmacokinetic profiles.

Table 3: Predicted ADMET Properties for a Series of Coumarin Derivatives

| ADMET Parameter | Predicted Outcome | Reference |

|---|---|---|

| Lipinski's Rule of Five | No violations | nih.gov |

| Human Intestinal Absorption (HIA) | Well absorbed (>70%) | |

| Blood-Brain Barrier Penetration | Likely to cross | nih.gov |

| Hepatotoxicity | Low for certain derivatives | nih.gov |

Structure-Based Drug Design Principles Applied to this compound Analogues

Structure-based drug design utilizes the three-dimensional structural information of the target protein to design more potent and selective inhibitors. This approach has been applied to the development of analogues of this compound. By understanding the key binding interactions from molecular docking and MD simulations, medicinal chemists can rationally modify the coumarin scaffold.

For example, if a hydrophobic pocket is identified in the active site, the ethyl group at the C4 position could be extended or replaced with other lipophilic groups to enhance binding affinity. Similarly, if a specific hydrogen bond is found to be crucial for activity, functional groups can be introduced or modified on the coumarin ring to strengthen this interaction. This iterative process of computational analysis, chemical synthesis, and biological evaluation is a powerful strategy for optimizing the therapeutic potential of this compound analogues.

Biological Activities and Mechanistic Insights of Ethyl 7 Hydroxycoumarin 4 Carboxylate Derivatives

Enzyme Inhibition Potentials

The core structure of ethyl 7-hydroxycoumarin-4-carboxylate serves as a versatile template for the development of potent and selective enzyme inhibitors. By modifying this scaffold, researchers have successfully created derivatives that target a variety of enzymes with high affinity.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, which are characterized by diminished levels of the neurotransmitter acetylcholine. unifi.it A variety of 7-hydroxycoumarin derivatives have shown significant inhibitory activity against both of these enzymes.

A series of 7-hydroxycoumarin derivatives featuring an amidic linker connected to various amines were synthesized and evaluated as cholinesterase inhibitors. scienceopen.com Many of these compounds displayed noteworthy inhibitory action against both AChE and BChE. scienceopen.com One of the most potent compounds identified was a N-(1-benzylpiperidin-4-yl)acetamide derivative (referred to as 4r), which exhibited an IC50 value of 1.6 μM against AChE. unifi.itscienceopen.com This particular derivative also showed a selectivity index of approximately 26 for AChE over BChE. unifi.itscienceopen.com Kinetic analysis of this compound revealed a mixed-type inhibition of AChE, and molecular docking studies suggested that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. unifi.itscienceopen.com

Another study screened a series of N1-(coumarin-7-yl) derivatives and found moderate inhibitory activity against AChE, with IC50 values ranging from 42.5 to 442 μM. nih.gov However, these same compounds demonstrated remarkable activity against BChE, with IC50 values spanning from as low as 2.0 nM up to 442 μM, indicating a high degree of selectivity for BChE in some cases. nih.gov

Table 1: AChE and BChE Inhibitory Activities of Selected 7-Hydroxycoumarin Derivatives| Derivative Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)acetamide derivative (4r) | AChE | 1.6 μM | unifi.itscienceopen.com |

| N1-(coumarin-7-yl) derivatives (Range) | AChE | 42.5 - 442 μM | nih.gov |

| N1-(coumarin-7-yl) derivatives (Range) | BChE | 2.0 nM - 442 μM | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. scienceopen.com Coumarin (B35378) derivatives have been extensively investigated as MAO inhibitors, with specific substitutions on the coumarin ring influencing both potency and selectivity for the two isoforms. nih.gov

Structure-activity relationship studies have revealed that the position of substituents on the coumarin scaffold plays a critical role in determining selectivity. scienceopen.com For instance, the presence of a benzyloxy group at the C-7 position has been shown to enhance inhibition of MAO-B. scienceopen.comscienceopen.com One study on 3-carboxamido-7-substituted coumarins identified a derivative as a highly potent inhibitor with an IC50 value of 0.0014 μM. scienceopen.com Another derivative, with a hydrazinyl group at the C-3 position and a benzyloxy group at C-7, was found to be a potent and selective hMAO-B inhibitor with an IC50 value of 3.22 nM. scienceopen.comscienceopen.com

In a study of coumarin-chalcone hybrids, derivatives were screened against both rat MAO-A (rMAO-A) and MAO-B (rMAO-B). While no activity was observed against rMAO-A, five of the compounds were identified as selective rMAO-B inhibitors. nih.gov The most potent of these, a chalcocoumarin designated ChC4, exhibited an IC50 value of 0.76 μM for rMAO-B. nih.gov

Table 2: MAO-A and MAO-B Inhibitory Activities of Selected Coumarin Derivatives| Derivative Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 3-Carboxamido-7-substituted coumarin | MAO-B | 0.0014 μM | scienceopen.com |

| 7-Benzyloxy-3-hydrazinyl coumarin | hMAO-B | 3.22 nM | scienceopen.comscienceopen.com |

| Chalcocoumarin (ChC4) | rMAO-B | 0.76 μM | nih.gov |

| 5-demethoxy-10′-ethoxyexotimarin F | MAO-B | 153.25 nM | mdpi.com |

| 5-demethoxy-10′-ethoxyexotimarin F | MAO-A | 26.3 μM | mdpi.com |

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases including Alzheimer's disease, type II diabetes, and cancer. mdpi.comnih.gov Consequently, inhibitors of GSK-3β are considered promising therapeutic agents. mdpi.com

Several coumarin derivatives have been synthesized and evaluated for their potential as GSK-3β inhibitors. In one study, a series of eleven coumarin derivatives were tested, with some compounds showing significant inhibitory activity. nih.gov Derivatives designated as 3a and 5b were identified as having remarkable activity as GSK-3β inhibitors, with IC50 values ranging from 1.224 to 6.875 μM. nih.govnih.gov Docking simulations for one of the potent compounds (5b) suggested that its inhibitory mechanism involves polar interactions with key amino acid residues, Lys85 and Ser203, in the enzyme's active site. nih.gov

Table 3: GSK-3β Inhibitory Activities of Selected Coumarin Derivatives| Derivative | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| Coumarin Derivatives (Range) | GSK-3β | 1.224 - 6.875 | nih.govnih.gov |

| Compound 7c | GSK-3β | 10.809 | nih.govnih.gov |

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it They are involved in numerous physiological and pathological processes, and specific isoforms are validated targets for various therapies, including anticancer treatments. unifi.itnih.gov Coumarins represent a distinct class of CA inhibitors that act as prodrugs; they are hydrolyzed within the CA active site to form 2-hydroxycinnamic acids, which then bind to the enzyme. unifi.itsci-hub.se This mechanism contributes to their high isoform selectivity. sci-hub.se

Studies on 7-monosubstituted coumarins have demonstrated their potential as selective CA inhibitors. unifi.it A series of coumarin derivatives were evaluated against four human CA (hCA) isoforms: the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov While none of the tested compounds significantly inhibited the cytosolic isoforms hCA I and II, they showed potent inhibition against the tumor-associated hCA IX, with inhibition constants (Ki) in the low to medium nanomolar range (9.4 to 243.1 nM). nih.govresearchgate.net This highlights the high selectivity of these derivatives for the cancer-related isoforms. nih.gov For instance, one derivative (compound 11) was the most potent inhibitor of hCA IX with a Ki of 9.4 nM. nih.gov Another compound (10) was equipotent to the standard drug acetazolamide, with a Ki of 25.7 nM against hCA IX. nih.gov

Table 4: Carbonic Anhydrase Inhibitory Activities of Selected Coumarin Derivatives| Derivative Type | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Coumarin Derivatives (Range) | hCA IX | 9.4 - 243.1 nM | nih.gov |

| Compound 11 | hCA IX | 9.4 nM | nih.gov |

| Compound 10 | hCA IX | 25.7 nM | nih.gov |

| Coumarin Derivatives | hCA I & hCA II | > 10,000 nM | nih.govnih.gov |

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes. scienceopen.com Several coumarin-based compounds have been explored as potential DPP-IV inhibitors.

Research has shown that the basic coumarin structure itself can inhibit DPP-IV, with one study reporting an IC50 value of 54.83 nmol/mL for coumarin. nih.govnih.gov Further investigations into derivatives have identified more potent inhibitors. A study on 3-aminocoumarin (B156225) derivatives reported a potent compound with an IC50 value of 3.16 μM. nih.gov In another series of coumarin-based sulphonamides, two compounds (6i and 6j) demonstrated significant DPP-IV inhibition with IC50 values of 10.98 μM and 10.14 μM, respectively. nih.gov These findings underscore the potential of the coumarin scaffold for developing new agents for metabolic regulation. nih.gov

Table 5: DPPIV Inhibitory Activities of Selected Coumarin Derivatives| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Coumarin | DPP-IV | 54.83 nmol/mL | nih.govnih.gov |

| 3-Aminocoumarin derivative | DPP-IV | 3.16 μM | nih.gov |

| Coumarin-sulphonamide (6j) | DPP-IV | 10.14 μM | nih.gov |

| Coumarin-sulphonamide (6i) | DPP-IV | 10.98 μM | nih.gov |

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. researchgate.net Dual inhibition of COX and LOX is considered an effective strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.

Several 7-substituted coumarin derivatives have been identified as potent LOX inhibitors. researchgate.net A study identified two 7-substituted coumarin derivatives (12a and 12b) with IC50 values against LOX of 2.8 μM and 2.1 μM, respectively. researchgate.net Kinetic studies of derivative 12b suggested a non-competitive or mixed non-competitive and competitive inhibition mechanism. researchgate.net Another investigation into various coumarin derivatives found that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate achieved a 91.0% inhibition of lipid peroxidation, a process closely related to LOX activity. The inhibitory activity of coumarins against LOX is often linked to their antioxidant and free radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals. sci-hub.se

Table 6: LOX Inhibitory Activities of Selected 7-Substituted Coumarin Derivatives| Derivative | Target Enzyme | IC50 Value (μM) | % Inhibition | Reference |

|---|---|---|---|---|

| Compound 12a | LOX | 2.8 | - | researchgate.net |

| Compound 12b | LOX | 2.1 | - | researchgate.net |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Lipid Peroxidation | - | 91.0% |

DNA Gyrase Inhibition in Antimicrobial Applications

Coumarin-based compounds have historically been recognized for their antimicrobial properties, with some exerting their effects through the inhibition of DNA gyrase. This essential bacterial enzyme controls the topological state of DNA and is a critical target for antibiotics. The natural antibiotics novobiocin (B609625) and coumermycin A1, which contain a 4-hydroxycoumarin (B602359) moiety, function by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. nih.govnih.gov This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription, ultimately leading to bacterial cell death. researchgate.net

While direct studies on this compound derivatives as DNA gyrase inhibitors are not extensively detailed in the available literature, the established activity of the broader coumarin class suggests a potential avenue for investigation. nih.govresearchgate.net The structural similarities of these derivatives to known coumarin inhibitors of DNA gyrase warrant further exploration to determine if they can effectively bind to the ATP-binding site on the GyrB subunit and disrupt bacterial replication. researchgate.net Modifications to the 7-hydroxycoumarin-4-carboxylate scaffold could lead to the development of novel antibacterial agents targeting this validated enzymatic pathway.

Urease and Paraoxonase 1 (PON1) Inhibition

Derivatives of 7-hydroxycoumarin have demonstrated notable inhibitory effects against various enzymes, including urease and paraoxonase 1 (PON1).

Urease Inhibition: Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea. Its activity is linked to several pathological conditions, including the formation of infection-induced kidney stones and peptic ulcers caused by Helicobacter pylori. Consequently, the inhibition of urease is a key strategy for treating these conditions. Various coumarin derivatives have been investigated for their urease inhibitory potential. For instance, a series of N-(R-phenyl)-3-carboxamide-coumarin derivatives showed in vitro inhibitory activity against Canavalia ensiformis urease, with inhibition percentages ranging from 42% to 65%. researchgate.netscielo.br Molecular docking studies suggest that these compounds may interact with crucial residues in the enzyme's active site, thereby blocking substrate access. researchgate.net While some studies on 4-hydroxycoumarin derivatives reported no significant anti-urease activity, the broad investigation into the coumarin scaffold continues to yield promising candidates. scielo.brresearchgate.net

Paraoxonase 1 (PON1) Inhibition: PON1 is a high-density lipoprotein (HDL)-associated enzyme that plays a crucial role in protecting against oxidative stress by hydrolyzing lipid peroxides. nih.gov Its inhibition can have significant physiological consequences. Studies have shown that human serum PON1 activity is highly sensitive to various coumarin derivatives. nih.gov In a study investigating a range of hydroxy and dihydroxy ionic coumarin derivatives, several compounds were identified as potent inhibitors of purified PON1, with some exhibiting IC50 values as low as 34 µM. nih.gov Further research on other coumarin derivatives has identified even stronger inhibitors, with IC50 values reaching 7.84 μM. nih.gov These findings indicate that the coumarin scaffold is a promising template for designing potent PON1 inhibitors. nih.govnih.gov

Anticancer and Antitumor Efficacy

The anticancer properties of 7-hydroxycoumarin and its derivatives are a significant area of research, with studies demonstrating their ability to impede cancer progression through multiple mechanisms.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

A primary mechanism through which 7-hydroxycoumarin derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Apoptosis Induction: 7-Hydroxycoumarin has been shown to induce apoptosis in various cancer cell lines. In cisplatin-resistant ovarian cancer cells, it triggers a caspase-linked apoptotic pathway. ajol.info Similarly, in human cervical cancer HeLa cells, coumarin induces apoptosis through a mitochondria- and caspase-3-dependent mechanism, which involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-3. nih.gov This process is often accompanied by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Both coumarin and 7-hydroxycoumarin have been observed to induce G1 phase cell cycle arrest in human lung carcinoma cell lines. nih.govresearchgate.net In other cancer types, such as cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin can cause arrest at the G2/M stage. ajol.info This is achieved by down-regulating the expression of regulatory proteins that are essential for the cells to enter the mitotic phase. ajol.info For example, in HeLa cells, coumarin treatment leads to a decrease in the expression of proteins associated with the G0/G1 phase. nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer therapies. mdpi.comnih.gov

Coumarin derivatives have been identified as potent modulators of this pathway. nih.govresearchgate.net Studies have shown that certain 7-hydroxycoumarin derivatives can exert their cytotoxic effects by inhibiting the PI3K/Akt pathway. mdpi.com For instance, a promising hybrid compound containing a 7-hydroxyl-4-methylcoumarin moiety demonstrated the ability to repress the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in MCF-7 breast cancer cells. nih.gov This inhibition of the PI3K/Akt axis can lead to the induction of apoptosis and cell cycle arrest, highlighting a key mechanism of the anticancer activity of these compounds. mdpi.comnih.gov The ability of these derivatives to target crucial regulators within this pathway underscores their potential as effective anticancer agents. nih.gov

Inhibition of Tumor Migration, Invasion, and Metastasis via Metalloproteinase (MMP-2, MMP-9) Inhibition

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), which is facilitated by enzymes called matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases). nih.govmdpi.com The inhibition of these enzymes is a key therapeutic strategy to prevent tumor invasion and metastasis. nih.gov

Coumarin derivatives have shown potential as inhibitors of MMP-2 and MMP-9. researcher.life For example, the natural coumarin auraptene (B1665324) has been found to suppress the activity of both MMP-2 and MMP-9 in melanoma cells. mdpi.com This inhibition of MMP activity contributes to a reduction in the migration and invasion of cancer cells. mdpi.com The mechanism of inhibition can be linked to the downregulation of gene expression of these MMPs. Polyphenolic compounds, a class that includes coumarin derivatives, are known to exert anti-MMP activities, partly through the downregulation of reactive oxygen species (ROS), which are involved in the transcriptional activation of MMP genes. nih.gov

Anti-angiogenic Effects and Regulation of Reactive Oxygen Species (ROS)

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. eujournal.org Inhibiting angiogenesis is therefore a vital strategy in cancer therapy. 7-Hydroxycoumarin (7HC) has been shown to possess anti-angiogenic properties. eujournal.orgeujournal.org In a study using zebrafish embryos, 7HC exposure resulted in impaired patterning of major blood vessels, an effect mediated through the induction of cellular apoptosis. eujournal.orgeujournal.org This suggests that 7-hydroxycoumarin derivatives could act as tumor angiogenesis suppressors. eujournal.org Other synthesized coumarin derivatives have also been found to strongly inhibit the proliferation of various cancer cell lines and show selectivity for human umbilical vein endothelial cells (HUVEC), indicating their potential as angiogenesis inhibitors. nih.gov

Regulation of Reactive Oxygen Species (ROS): Reactive oxygen species are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, an imbalance in ROS levels can lead to oxidative stress, which is implicated in cancer development. Coumarin derivatives have demonstrated the ability to modulate ROS levels. A study on 4,7-dihydroxycoumarin (B595064) derivatives showed their capacity for direct scavenging of HOO•/O2•- radical species. nih.gov The antioxidant properties of coumarins can contribute to their anticancer effects by mitigating oxidative stress. nih.gov Conversely, some hydroxycoumarins can also exert pro-apoptotic effects in cancer cells by generating free radical species that induce oxidative stress. mdpi.com This dual role in ROS regulation highlights the complex and context-dependent mechanisms through which these compounds can influence cancer cell fate.

Data Tables

Table 1: Urease and Paraoxonase 1 (PON1) Inhibition by Coumarin Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Enzyme | Specific Derivative (if mentioned) | Inhibition / IC50 Value | Source |

|---|---|---|---|---|

| N-(R-phenyl)-3-carboxamide-coumarins | Urease (Canavalia ensiformis) | Not specified | 42% - 65% inhibition | researchgate.net, scielo.br |

| 4-Hydroxycoumarin derivatives | Urease | Not specified | Not significant | scielo.br, researchgate.net |

| Hydroxy/Dihydroxy ionic coumarins | Paraoxonase 1 (Human Serum) | Compound 13 | IC50 = 34 µM | nih.gov |

| Hydroxy/Dihydroxy ionic coumarins | Paraoxonase 1 (Human Serum) | Compound 6 | IC50 = 35 µM | nih.gov |

Table 2: Anticancer Activity of 7-Hydroxycoumarin Derivatives This table is interactive. Click on headers to sort.

| Activity | Cancer Cell Line | Specific Derivative (if mentioned) | Effect | Source |

|---|---|---|---|---|

| Cell Cycle Arrest | Human Lung Carcinoma | 7-Hydroxycoumarin | G1 phase arrest | nih.gov, researchgate.net |

| Cell Cycle Arrest | Cisplatin-resistant Ovarian Cancer | 7-Hydroxycoumarin | G2/M phase arrest | ajol.info |

| Cell Cycle Arrest | Human Cervical Cancer (HeLa) | Coumarin | G0/G1 phase arrest | nih.gov |

| Apoptosis | Cisplatin-resistant Ovarian Cancer | 7-Hydroxycoumarin | Induction via caspase-linked pathway | ajol.info |

| Apoptosis | Human Cervical Cancer (HeLa) | Coumarin | Induction via mitochondria/caspase-3 pathway | nih.gov |

| PI3K/Akt Inhibition | Breast Cancer (MCF-7) | 7-hydroxyl-4-methylcoumarin hybrid | Repression of p-PI3K and p-Akt levels | nih.gov |

| MMP Inhibition | Melanoma (B16F10) | Auraptene | Suppression of MMP-2 and MMP-9 activity | mdpi.com |

Chemo- and Radiosensitization in Cancer Therapy

While specific studies on the chemo- and radiosensitizing properties of this compound and its direct derivatives are not extensively documented, the broader class of coumarin compounds has shown potential in enhancing the efficacy of cancer therapies. The fundamental concept of radiosensitization involves the use of chemical agents to increase the susceptibility of tumor cells to radiation treatment. nih.gov Oxygen and its mimetics, such as nitro-containing compounds, are considered "true radiosensitizers" as they can lead to permanent cellular and DNA damage when interacting with hydroxyl radicals produced during radiotherapy. nih.gov

Research into structurally related compounds offers some insights. For instance, studies on 7-hydroxy-coumarin-3-carboxylic acid have investigated its radiation chemical yields in the context of FLASH radiotherapy, a technique that uses ultra-high dose rates. researchgate.netnih.govrsc.org These studies explore the generation of hydroxyl radicals and the role of oxygen, which are key factors in the biological effects of radiation. researchgate.netnih.govrsc.org The findings suggest that the concentration of oxygen can influence the chemical reactions induced by radiation, which is a critical aspect of radiosensitization. nih.govrsc.org While not a direct measure of radiosensitizing activity, this research highlights the interaction of a similar coumarin scaffold with radiation-induced species. Further investigation is necessary to establish a direct link between this compound derivatives and their potential to act as chemo- or radiosensitizers in cancer therapy.

Antimicrobial Activities: Broad Spectrum and Specificity

Derivatives of 7-hydroxycoumarin have demonstrated a wide range of antimicrobial activities, positioning them as a promising scaffold for the development of new therapeutic agents.

The antibacterial potential of 7-hydroxycoumarin derivatives has been explored against a variety of bacterial species. For instance, synthetic derivatives of 7-hydroxy-4-methyl coumarin have been tested for their antibacterial activity. One study demonstrated that a synthesized coumarin derivative was effective against the Gram-negative bacterium Bacillus Cereus. semanticscholar.org This suggests that modifications to the 7-hydroxycoumarin core can lead to compounds with notable antibacterial properties. Further research into a broader range of derivatives and their mechanisms of action is needed to fully elucidate their antibacterial spectrum and potential clinical applications.

The coumarin nucleus, and specifically 7-hydroxycoumarin derivatives, has been a focal point in the search for novel antifungal agents. A variety of synthetic modifications to the 7-hydroxycoumarin structure have yielded compounds with significant fungicidal activity.

In one study, novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety were synthesized and evaluated for their antifungal activity against a panel of plant pathogenic fungi. Several of these compounds exhibited potent activity, with some showing better efficacy than the commercial fungicide Osthole. The research identified promising candidates for the development of new agricultural fungicides.

Another approach involved the synthesis of 7-substituted coumarin derivatives. These compounds were screened for their ability to inhibit the release of pro-inflammatory cytokines, which can be a component of the host response to fungal infections. This highlights a dual potential for these derivatives to not only act directly against fungi but also to modulate the host's inflammatory response.

The following table summarizes the antifungal activity of selected 7-hydroxycoumarin derivatives from a study on fluorinated analogues:

| Compound ID | Target Fungi | Inhibition Rate (%) at 100 µg/mL |

| 5f | B. cinerea | 90.1 |

| 6h | B. cinerea | 85.0 |

| 2a | R. solani | 86.2 |

| 4f | R. solani | 71.7 |

| 5a | R. solani | 64.6 |

| 5f | R. solani | 72.6 |

| 6f | R. solani | 70.1 |

| Osthole (Control) | B. cinerea | 83.6 |

| Osthole (Control) | R. solani | 82.7 |

Data sourced from a study on fluorinated 7-hydroxycoumarin derivatives.

These findings underscore the potential of the 7-hydroxycoumarin scaffold in the development of new and effective antifungal agents.

The antiviral properties of coumarin derivatives have been investigated against a range of viruses. While specific data for this compound derivatives is limited, studies on related compounds provide valuable insights.

Anti-Influenza: 7-Hydroxycoumarin (also known as umbelliferone) has been shown to be effective against influenza virus infection in mice. nih.gov It was found to suppress the production of pro-inflammatory cytokines induced by the infection, leading to reduced lung consolidation and improved survival rates. nih.gov Notably, 7-hydroxycoumarin did not exhibit direct antiviral activity in vitro, suggesting its therapeutic effect is mediated through the modulation of the host immune response. nih.gov

Anti-Hepatitis: Coumarin derivatives have been explored as potential anti-hepatitis agents. For instance, a series of Mannich bases of 7-hydroxycoumarins were synthesized and evaluated for their activity against Flaviviridae viruses, including Hepatitis C virus (HCV). nih.gov Molecular docking studies suggested that DNA polymerase could be a potential target for the anti-HCV activity of these compounds. nih.gov Other studies have also highlighted the potential of coumarin derivatives to inhibit HCV replication by targeting the viral polymerase NS5B or by enhancing interferon-mediated antiviral responses. nih.gov

Anti-Dengue and Anti-Chikungunya: The antiviral activity of coumarins has been extended to other mosquito-borne viruses. Biscoumarin derivatives, a subclass of coumarins, have demonstrated potent in vitro efficacy against Chikungunya virus (CHIKV) by likely inhibiting viral RNA replication at a post-entry step. nih.gov Some biscoumarins have also shown broad-spectrum activity against Dengue virus (DENV). nih.gov Furthermore, some flavonoids have demonstrated anti-DENV activity by targeting various stages of the viral life cycle. researchgate.netresearchgate.net Derivatives of 4-methyl-7-hydroxy coumarin have been investigated for their efficacy against the mosquito vectors Aedes aegypti (a primary vector for Dengue and Chikungunya) and Culex quinquefasciatus. nih.gov Certain brominated derivatives were found to be potent larvicides and also exhibited ovicidal activity, suggesting a role in vector control to prevent viral transmission. nih.gov

While these findings are promising, more research is needed to specifically evaluate the antiviral potential of this compound derivatives against a broad spectrum of viruses.

Antioxidant Mechanisms and Radical Scavenging Properties

The 7-hydroxycoumarin scaffold is a key feature that contributes to the antioxidant properties of this class of compounds. The phenolic hydroxyl group at the 7-position is crucial for their ability to scavenge free radicals.

Studies have shown that 7-hydroxycoumarin derivatives can act as potent antioxidants. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The resulting coumarin radical is stabilized by resonance, making the parent molecule an effective radical scavenger. nih.gov

The antioxidant activity of coumarins can be influenced by the presence of other substituents on the coumarin ring. For example, the introduction of additional hydroxyl or other electron-donating groups can enhance the radical scavenging capacity. scholaris.ca Conversely, some studies have suggested that under certain conditions, such as in the presence of UV-Vis light, hydroxycoumarins could potentially act as pro-oxidants by generating singlet oxygen. researchgate.net

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scholaris.ca Ester derivatives of hydroxycinnamic acids, which share some structural similarities with coumarins, have also been shown to possess significant antioxidant properties. nih.gov

Anti-inflammatory Pathways and Molecular Targets

Derivatives of 7-hydroxycoumarin have emerged as significant anti-inflammatory agents, with research elucidating their mechanisms of action through various cellular pathways. A key molecular target for the anti-inflammatory effects of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, novel 7-substituted coumarin derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Further investigation revealed that some of these derivatives could directly bind to the NF-κB p65 subunit, thereby blocking its activity. nih.gov

The anti-inflammatory properties of 4-hydroxy-7-methoxycoumarin (B561722) have also been demonstrated in LPS-activated macrophages. This compound was found to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, it suppressed the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. mdpi.com The underlying mechanism involves the suppression of both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com

The following table summarizes the inhibitory effects of a selected 7-substituted coumarin derivative on pro-inflammatory cytokine release:

| Compound | Target Cytokine | Inhibition |

| 2d | IL-6 | Potent |

| 2d | TNF-α | Potent |

Data is based on a study of novel 7-substituted coumarin derivatives. nih.gov

These findings highlight the potential of 7-hydroxycoumarin derivatives as therapeutic agents for inflammatory diseases by targeting key signaling pathways involved in the inflammatory response. researchgate.netsigmaaldrich.comnih.gov

Neuroprotective Effects (e.g., against H2O2- and Amyloid-β-induced Cell Damage)

The neuroprotective potential of coumarin derivatives is an active area of research, particularly for neurodegenerative diseases like Alzheimer's, which are characterized by oxidative stress and protein aggregation. Although studies specifically investigating this compound are not prominent, research on related 7-hydroxycoumarin and 4-methylcoumarin (B1582148) derivatives has revealed significant protective actions against neuronal damage induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ).

Derivatives of 7-hydroxycoumarin have demonstrated neuroprotective effects through various mechanisms. One key mechanism is the potent antioxidant and radical scavenging activity. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to protect hippocampal HT-22 cells from glutamate-induced toxicity by inhibiting the depletion of glutathione (B108866) and reducing the generation of reactive oxygen species (ROS). nih.gov This antioxidant action is crucial in mitigating the oxidative stress that contributes to neuronal cell death in neurodegenerative conditions. nih.gov

Furthermore, certain coumarin derivatives have been found to interfere with the pathological processes of Alzheimer's disease. They can inhibit the self-induced aggregation of Aβ peptides, a hallmark of the disease. researchgate.net Some coumarin-based compounds also exhibit inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are important therapeutic targets in Alzheimer's disease. mdpi.comnih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can reduce the production of oxidative species in the brain. mdpi.com

Recent studies have also highlighted the role of coumarin derivatives in activating crucial neuroprotective signaling pathways. Analogues of a novel coumarin derivative were found to reduce tau protein aggregation, caspase activity, and ROS production in neuronal cells. nih.govmdpi.com Their mechanism involves the activation of the TRKB-CREB-BDNF pathway, which is vital for neuronal survival, growth, and synaptic plasticity. nih.govmdpi.com

Table 1: Neuroprotective Activities of Selected 7-Hydroxycoumarin Derivatives

| Compound/Derivative Class | Model of Damage | Observed Effects | Potential Mechanism of Action |

| 7,8-Dihydroxy-4-methylcoumarin | Glutamate-induced toxicity in HT-22 cells | Protected against cell death; reduced infarct volume in vivo. | Antioxidant (inhibited ROS generation and glutathione depletion); regulated hippocalcin (B1178934) expression. nih.gov |

| Ortho-dihydroxy substituted 4-methylcoumarins | H₂O₂-induced damage in PC12 cells | Inhibited cytotoxicity and intracellular ROS formation. | Direct antioxidant and radical scavenging activity. uniroma1.it |

| Tacrine-coumarin hybrids | In vitro Alzheimer's models | Potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); inhibited Aβ aggregation. | Dual inhibition of cholinesterases and anti-aggregation properties. researchgate.net |

| Novel coumarin derivatives (LMDS-1, LMDS-2) | Pro-aggregated Tau protein in SH-SY5Y cells | Reduced tau aggregation, ROS, and caspase activity; promoted neurite outgrowth. | Activation of the TRKB-CREB-BDNF signaling pathway. nih.govmdpi.com |

Antidiabetic Activities and Glucose Regulation

Coumarins and their derivatives have emerged as promising scaffolds for the development of novel antidiabetic agents. nih.govresearchgate.net The parent compound, 7-hydroxycoumarin (Umbelliferone), has been investigated for its potential hypoglycemic effects. tandfonline.com Studies in diabetic rat models have shown that umbelliferone (B1683723) can significantly reduce elevated blood glucose and glycated hemoglobin (HbA1c) levels. pnrjournal.com

The mechanisms underlying the antidiabetic effects of 7-hydroxycoumarin and related structures are multifaceted. One of the primary actions is the inhibition of hepatic gluconeogenesis, the process of generating glucose in the liver. Umbelliferone has been shown to decrease the activity of key gluconeogenic enzymes, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov At the same time, it can elevate the levels of plasma insulin (B600854) and liver glycogen, suggesting an improvement in glucose storage and utilization. nih.gov

In addition to modulating liver enzymes, coumarin derivatives can enhance insulin sensitivity and glucose uptake in peripheral tissues. tandfonline.comnih.gov This is a critical factor in managing type 2 diabetes, which is characterized by insulin resistance. Some coumarins have been found to increase the expression and translocation of glucose transporter 4 (GLUT4), a key protein responsible for transporting glucose into muscle and fat cells. pnrjournal.com Furthermore, coumarin-3-carboxylic acid derivatives, which are structurally related to the carboxylate moiety of the title compound, have been noted for their potential to inhibit gluconeogenesis. nih.gov

Table 2: Antidiabetic Mechanisms of 7-Hydroxycoumarin (Umbelliferone) and Related Derivatives

| Compound | Key Effect | Mechanism of Action |

| 7-Hydroxycoumarin (Umbelliferone) | Lowered blood glucose and HbA1c | Decreased activity of hepatic gluconeogenic enzymes (glucose-6-phosphatase, fructose-1,6-bisphosphatase). pnrjournal.comnih.gov |

| 7-Hydroxycoumarin (Umbelliferone) | Increased insulin and liver glycogen | Enhanced activity of glycolytic enzymes (glucokinase, glucose-6-phosphate dehydrogenase). nih.gov |

| Coumarin | Improved insulin sensitivity | Increased insulin levels and enhanced activity of glycolytic enzymes. nih.gov |

| Coumarin-3-carboxylic acid derivatives | Inhibition of gluconeogenesis | Potential inhibition of lactate (B86563) uptake by hepatic cells. nih.gov |

Other Pharmacological Potentials (e.g., Antimalarial, Antihypertensive)

Beyond neuroprotection and glucose regulation, the 7-hydroxycoumarin scaffold is associated with a broad range of other pharmacological activities.

Antihypertensive Effects

The cardiovascular effects of 7-hydroxycoumarin (Umbelliferone) have been demonstrated, particularly its potential as an antihypertensive agent. nih.govmdpi.commdpi.com Studies on superior mesenteric arteries isolated from hypertensive rats have shown that 7-hydroxycoumarin induces a significant vasorelaxant effect. nih.govmdpi.com This relaxation of blood vessels leads to a decrease in blood pressure.

The mechanism behind this vasorelaxant activity is believed to involve multiple pathways. nih.gov It includes the activation of various potassium (K+) channels (such as KATP, BKCa, and Kv) in the smooth muscle of blood vessel walls. nih.govmdpi.com Activation of these channels leads to hyperpolarization of the cell membrane and subsequent relaxation. Additionally, 7-hydroxycoumarin appears to modulate intracellular calcium (Ca2+) levels by affecting its influx and its release from internal stores like the sarcoplasmic reticulum. nih.govmdpi.com By reducing the amount of available intracellular calcium, it inhibits the contractile machinery of the vascular smooth muscle. Some coumarin glycosides have also been shown to exert their hypotensive effects through the blockade of calcium channels. researchgate.net

Table 3: Mechanisms of Antihypertensive Action of 7-Hydroxycoumarin

| Mechanism | Description |

| K+ Channel Activation | Activates KATP, BKCa, and Kv channels in vascular smooth muscle, leading to hyperpolarization and relaxation. nih.govmdpi.com |

| Ca2+ Mobilization | Reduces Ca2+ influx from the extracellular space and its mobilization from the sarcoplasmic reticulum. nih.govmdpi.com |

| Endothelial Function | Improves the arterial sensitivity to vasorelaxant signaling pathways. mdpi.com |

Antimalarial Potential

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. Coumarin derivatives have been identified as a promising class of compounds with potential antiplasmodial and antimalarial activities. nih.gov The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological properties. While many synthetic coumarin derivatives have been evaluated, specific in-depth studies on the antimalarial activity of this compound are not widely reported. However, the general antiplasmodial activity demonstrated by the broader coumarin class suggests that derivatives of 7-hydroxycoumarin could be valuable candidates for further investigation and development in the search for new antimalarial drugs. nih.govresearchgate.net

Structure Activity Relationship Sar and Structural Optimization of Ethyl 7 Hydroxycoumarin 4 Carboxylate Derivatives

Influence of Substituents on the Coumarin (B35378) Core: Position and Nature

The biological and pathological processes regulated by coumarin derivatives are highly dependent on the position and nature of substituents on the coumarin ring. researchgate.net The coumarin scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) and a pyrone ring, offers multiple positions for functionalization, with positions 3, 4, 7, and 8 being the most influential in modulating pharmacological effects. researchgate.netresearchgate.net The chemical flexibility of this scaffold allows for a wide range of modifications, leading to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

The introduction of various substituents can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com For instance, functionalization at position 3 with groups such as hydroxyl (-OH), amino (-NH2), halogens, or various alkyl and heteroaryl moieties plays a critical role in enhancing neuroactivity and other pharmacological properties. researchgate.net Similarly, substitutions at the C6 position have been shown to yield the best anticancer activity in certain derivatives. nih.gov

Table 1: Effect of Substituent Position and Nature on Biological Activity of Coumarin Derivatives

| Position on Coumarin Core | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 3 | -OH, -NH2, -SH, -COOR, -NO2, Halogens, Heteroaryl, Alkyl | Crucial for enhancing neuroactivity and other pharmacological properties. | researchgate.net |

| 4, 7, 8 | Various | Frequently described as influential for pathological processes. | researchgate.netmdpi.com |

| 6 | Various | Substitution at C6 provided the best anticancer activity in some studies. | nih.gov |

| Ortho to -OH group | Electron-donating groups | Enhances antiradical efficiency. | areeo.ac.ir |

| General | Electron-withdrawing groups (e.g., NO2, acetate) | Favors antifungal activity. | mdpi.comresearchgate.net |

| General | Less hydrophilic moieties (replacing -OH) | Increases lipophilicity, potentially enhancing antimicrobial activity. | areeo.ac.ir |

Specific Impact of the Ethyl Carboxylate Moiety at Position 4 on Biological Activity and Photophysical Properties

The substituent at position 4 of the coumarin ring significantly influences the molecule's properties. While much research focuses on the 4-methyl or 4-phenyl substitutions, the 4-ethyl carboxylate group imparts specific characteristics. The ethyl group at this position can improve the hydrolytic stability of the molecule, which is particularly beneficial in applications like solid-phase peptide synthesis where basic conditions are used. researchgate.net

From a photophysical perspective, the nature of the substituent at the 3- or 4-position is critical. While specific studies on the photophysics of ethyl 7-hydroxycoumarin-4-carboxylate are limited in the provided context, related research on ethyl coumarin-3-carboxylate derivatives shows their importance in the synthesis of fluorescent compounds. semanticscholar.orgacgpubs.org The electronic properties of the carboxylate group can influence the intramolecular charge transfer characteristics of the coumarin system, which is fundamental to its fluorescence. nih.gov For instance, the introduction of an ethyl substituent on a 7-(N,N-diethylamino-coumarin-4-yl) photoremovable protecting group retains good photochemical properties while enhancing chemical stability. researchgate.net

Significance of the Hydroxyl Group at Position 7 for Pharmacological Profiles

The hydroxyl group at position 7 is a key functional group that profoundly influences the pharmacological profile of coumarin derivatives. areeo.ac.ir Its presence is strongly correlated with several biological activities, including antioxidant, antiradical, and antitumor effects. areeo.ac.ir The phenolic nature of the 7-hydroxyl group allows it to act as a hydrogen-bond donor, which can be crucial for interaction with biological targets and can enhance solubility. areeo.ac.irontosight.ai

The antioxidant and antiradical capacity of 7-hydroxycoumarins is one of their most well-documented properties. areeo.ac.ir This activity is linked to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. areeo.ac.ir Studies have shown that the number and position of phenolic hydroxyl groups on the coumarin backbone are critical for this efficiency. areeo.ac.irresearchgate.net For example, the 7-hydroxy group is considered important for the inhibition of α-glucosidase. nih.gov

Table 2: Role of the 7-Hydroxyl Group in Coumarin Derivatives

| Pharmacological Profile | Role of 7-OH Group | Reference |

|---|---|---|

| Antioxidant/Antiradical | Acts as a hydrogen donor to scavenge free radicals; crucial for activity. | areeo.ac.ir |

| Antitumor/Anticancer | Important for activity; can be modified (e.g., to acetoxy) to enhance potency. | areeo.ac.irmdpi.com |

| Enzyme Inhibition | Considered important for α-glucosidase inhibition. | nih.gov |

| Antimicrobial | Its presence can contribute to activity, but its replacement with less hydrophilic groups can sometimes enhance potency by increasing lipophilicity. | areeo.ac.ir |

| Physicochemical Properties | Enhances solubility and ability to interact with biological targets through hydrogen bonding. | ontosight.ai |

Stereochemical Considerations and Conformational Analysis in SAR Studies

Conformational analysis, often performed using computational methods like molecular docking and molecular dynamics simulations, is essential to understand how a coumarin derivative binds to its target. nih.govuniversiteitleiden.nl These studies can reveal the key physicochemical interactions responsible for biological activity and selectivity. researchgate.net For instance, docking studies on coumarin derivatives as monoamine oxidase (MAO) inhibitors helped to elucidate the interactions between the ligands and the enzyme, contributing to the understanding of their inhibitory mechanisms. researchgate.net The flexibility of substituents is crucial for high receptor binding, as an optimal conformation is needed to stabilize the active state of a receptor. universiteitleiden.nl Descriptors related to molecular shape have been shown to be important for predicting the antifungal activity of coumarin derivatives, confirming the significance of conformational properties. mdpi.comresearchgate.net

Rational Design Strategies for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Rational design strategies are increasingly employed to develop coumarin derivatives with improved therapeutic profiles. These approaches leverage computational tools and a deep understanding of SAR to create molecules with enhanced potency, better selectivity for their intended target, and fewer off-target effects. researchgate.netnih.gov

One powerful tool in rational drug design is the three-dimensional quantitative structure-activity relationship (3D-QSAR) method. researchgate.netnih.gov 3D-QSAR models can be developed from a series of compounds with known activities to predict the potency of new, rationally designed molecules. nih.govmdpi.com This approach has been successfully used to guide the design of potent and selective MAO-B inhibitors based on the coumarin scaffold. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations are also central to rational design. nih.gov These techniques allow researchers to visualize and analyze the binding modes of coumarin derivatives within the active site of a target protein. nih.govrsc.org This insight into ligand-receptor interactions helps in designing new compounds with optimized binding affinities. For example, a combined approach of docking and molecular dynamics was used to clarify the activity of new coumarin derivatives as HIV-1 integrase allosteric inhibitors. nih.gov By replacing specific molecular fragments or cores with isosteres known to have favorable properties, such as replacing a quinoline (B57606) core with a coumarin isostere, researchers can rationally design hybrids with desired pharmacophoric features to target specific enzymes. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 7 Hydroxycoumarin 4 Carboxylate

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (PDA, MS)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Ethyl 7-hydroxycoumarin-4-carboxylate and related coumarin (B35378) derivatives. Its versatility is enhanced by coupling with various detectors, most notably Photodiode Array (PDA) and Mass Spectrometry (MS).

Reversed-phase HPLC is the most common mode used for the separation of coumarins. nih.govnih.gov A C18 column is frequently the stationary phase of choice, providing excellent resolution for many coumarin compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with an acid modifier like acetic acid to improve peak shape and resolution. researchgate.netresearchgate.netchromatographyonline.com

Detection Systems:

Photodiode Array (PDA) Detection: This detector provides spectral information across a range of wavelengths, which is invaluable for peak identification and purity assessment. For 7-hydroxycoumarin derivatives, detection is often set around 320 nm. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov Electrospray ionization (ESI) is a common ionization source used for coumarin analysis. nih.govsemanticscholar.org The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, making it ideal for quantifying low levels of the compound in complex matrices. nih.govsemanticscholar.org

Table 1: Illustrative HPLC-PDA Conditions for Coumarin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., LiChroCART 250-4, RP-8e 5 µm or Shim-pack GIST-HP C18, 150 mm × 3.0 mm, 3 µm) | researchgate.netchromatographyonline.com |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water/Acetic Acid mixtures | researchgate.netresearchgate.netchromatographyonline.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min | nih.govchromatographyonline.com |

| Detection | PDA at ~320 nm | nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many coumarins, particularly those with polar functional groups like the hydroxyl group in this compound, may have limited volatility, GC analysis can be achieved through derivatization.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form. youtube.com Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms (e.g., in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. youtube.comresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov

Acylation: Introduces an acyl group to improve chromatographic properties. youtube.com

Alkylation: Adds an alkyl group to enhance volatility and stability. youtube.com

Once derivatized, the compound can be readily analyzed by GC, and coupling with a mass spectrometer (GC-MS) allows for highly sensitive and specific detection. researchgate.netresearchgate.net The mass spectra generated by electron ionization (EI) provide characteristic fragmentation patterns that serve as a fingerprint for compound identification. researchgate.net

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com SFC is considered a "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. researchgate.net It offers advantages such as high efficiency and fast separation times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. ceon.rs

SFC is particularly well-suited for the separation of chiral compounds and can also be effective for the analysis of polar compounds when a polar co-solvent (modifier) like methanol is added to the CO2 mobile phase. mdpi.comchromatographytoday.comchromatographyonline.com This makes it a viable option for analyzing this compound and other polar coumarin derivatives, especially for challenging separations of isomers or closely related compounds. researchgate.netnih.gov The technique can be coupled with various detectors, including PDA and MS, for comprehensive analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis, screening, and purification of compounds. fishersci.comresearchgate.net It is particularly useful for monitoring the progress of chemical reactions during the synthesis of this compound. scholaris.ca

In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used with a liquid mobile phase. bjbms.orginterchim.com The choice of the mobile phase is critical for achieving good separation and depends on the polarity of the analytes. For coumarins, mixtures of non-polar solvents like hexane (B92381) or toluene (B28343) with more polar solvents like ethyl acetate (B1210297) or ether are commonly employed. bjbms.orgresearchgate.net

Spots are visualized under UV light (typically at 254 nm or 366 nm) or by using staining reagents. scholaris.ca For purification purposes, the separated bands can be scraped from the plate and the compound of interest extracted with a suitable solvent. researchgate.netnih.gov High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities compared to conventional TLC. nih.gov

Table 2: Example TLC Mobile Phase Systems for Coumarin Separation

| Mobile Phase System | Ratio (v/v) | Application Context | Reference |

|---|---|---|---|

| Cyclohexane-Ethylacetate | 13:7 | Analysis of coumarins in plant material | bjbms.org |

| Toluene-Ether (saturated with 10% acetic acid) | 1:1 | Analysis of coumarins in plant material | bjbms.org |

| Petroleum ether-Acetone | 100:5 | General coumarin separation | researchgate.net |

Modern Sample Preparation Techniques for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water) requires efficient sample preparation to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): This has become a preferred method for sample clean-up and pre-concentration. nih.govresearchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. youtube.com Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent. youtube.com For coumarins, sorbents like C18 or polymeric phases (e.g., Oasis HLB) have been used effectively. researchgate.netresearchgate.netchrom-china.com